1,5-Dimethyl-1H-indazole-3-carbonitrile
Description
1,5-Dimethyl-1H-indazole-3-carbonitrile is a heterocyclic compound featuring an indazole core substituted with methyl groups at positions 1 and 5 and a cyano (-CN) group at position 3. Indazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility. However, as of 2025, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, as indicated in product listings .
Properties
IUPAC Name |
1,5-dimethylindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-3-4-10-8(5-7)9(6-11)12-13(10)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCSCSQWJXPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651009 | |
| Record name | 1,5-Dimethyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-71-5 | |
| Record name | 1,5-Dimethyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Indazole derivatives, in general, have been found to interact with a variety of targets, including kinases such as chk1, chk2, and sgk. These kinases play crucial roles in cell cycle regulation and response to DNA damage.
Mode of Action
For instance, some indazole derivatives inhibit the activity of kinases, thereby affecting cell cycle progression and DNA damage response.
Biological Activity
1,5-Dimethyl-1H-indazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
This compound has the following chemical characteristics:
- Molecular Formula : C10H10N4
- CAS Number : 1015846-71-5
- Molecular Weight : 186.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways critical for cellular responses.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.3 | |
| A549 (lung cancer) | 10.8 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies have indicated that the compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Cancer Cell Lines : A study assessed the compound's effects on various human cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at G2/M phase.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
Binding Affinity Studies
Molecular docking studies have been performed to assess the binding affinity of this compound with various biological targets. The results indicate strong interactions with:
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Protein Kinase B (AKT) | -9.2 | |
| Cyclin-dependent Kinase 2 | -8.7 |
These interactions suggest a mechanism through which the compound may exert its biological effects.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of indazole derivatives, including 1,5-dimethyl-1H-indazole-3-carbonitrile. For instance, compounds based on the indazole scaffold have been evaluated for their efficacy against various cancer cell lines.
- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cancer cell proliferation. Notably, certain derivatives have shown IC50 values in the nanomolar range against leukemia cells, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HL60 | 0.014 |
| Other derivatives | K562 | 6.50 |
Kinase Inhibition
Indazoles are increasingly recognized as potent kinase inhibitors. The structure of this compound allows it to interact with various kinases implicated in cancer and other diseases.
- FGFR Inhibition : A series of indazole derivatives were synthesized and tested for their ability to inhibit Fibroblast Growth Factor Receptor (FGFR). Some compounds exhibited IC50 values as low as 2.9 nM, showcasing their potential as targeted cancer therapies .
| Kinase | IC50 (nM) |
|---|---|
| FGFR1 | 2.9 |
| Bcr-Abl | 0.014 |
Anti-inflammatory Properties
The indazole scaffold is also associated with anti-inflammatory activity. Compounds containing this structure have been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial in managing inflammation-related disorders .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of indazole derivatives for their pharmacological properties:
- Study on Aurora Kinases : A study demonstrated that certain indazole derivatives selectively inhibited Aurora A and B kinases with IC50 values ranging from 0.015 to 0.026 μM, indicating their potential use in cancer treatment .
- IDO1 Inhibition : Research has shown that some indazole derivatives exhibit significant inhibitory activity against Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. One compound showed an IC50 value of 5.3 μM .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Heterocycle Differences :
- Indazole (benzene fused to pyrazole) in the target compound vs. pyrazole () and indole (benzene fused to pyrrole, ). The indazole/pyrazole systems offer greater π-electron deficiency compared to indole, influencing reactivity and binding interactions .
- The pyrazole derivative in incorporates bulky substituents (benzoyl, diphenyl), which enhance crystallinity and enable detailed XRD analysis, unlike the simpler dimethyl groups in the target compound .
However, the pyrazole derivative’s additional benzoyl group may sterically hinder such interactions . Carboxylate esters (e.g., in ) enhance lipophilicity, making Isobutyl 1-pentyl-1H-indazole-3-carboxylate suitable for forensic applications requiring chromatographic detection (UV/Vis λmax: 301 nm) .
Substituent Effects :
- Methyl groups in the target compound likely improve metabolic stability compared to the pentyl chain in , which may increase bioavailability but reduce thermal stability .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1,5-dimethyl-1H-indazole-3-carbonitrile typically proceeds through:
- Construction of the indazole core or modification of existing indazole derivatives.
- Introduction of methyl groups at the 1- and 5-positions.
- Installation of the cyano group at the 3-position.
The synthetic routes often involve multi-step sequences including nitrosation, ring closure, alkylation, and cyanation reactions with careful control of reaction conditions to optimize yield and regioselectivity.
Key Preparation Methods
Nitrosation of Indoles to Access Indazole Intermediates
A prominent approach starts from substituted indoles, which undergo nitrosation under mildly acidic conditions to form 1H-indazole-3-carboxaldehydes, key intermediates for further functionalization. This reaction involves:
- Nitrosation at the C3 position of indole to form an oxime intermediate.
- Water addition and ring opening.
- Ring closure to yield the indazole-3-carboxaldehyde.
This method is highly versatile and can accommodate a variety of functional groups, including electron-rich and electron-deficient indoles. Reaction temperature and slow addition techniques are critical to minimizing side reactions such as dimer formation, which reduce yields.
Table 1: Optimization of Nitrosation Reaction Conditions
| Entry | Substrate Type | Temp (°C) | Addition Method | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Electron-rich indole | 25 | Acid to indole mixture | 5 | Low yield, dimer formation |
| 2 | Electron-rich indole | 0 | Slow indole addition | 40 | Improved yield, less dimer |
| 3 | 5-Bromo-indole | 0 | Slow indole addition | 72 | High yield |
| 4 | Electron-deficient | 50 | Slow indole addition | 78-96 | Best yields with halogenated |
Q & A
Q. What are the common synthetic routes for 1,5-Dimethyl-1H-indazole-3-carbonitrile?
The synthesis typically involves cyclization and nitrile functionalization. For example, a modified approach using dimethylformamide (DMF) and thionyl chloride (SOCl₂) under controlled temperatures (0–5°C) can yield nitrile derivatives via dehydration of amide intermediates . Cross-coupling reactions, such as those involving NaH and propargyl bromides in DMF, have also been employed for structurally similar indazole carbonitriles .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amide dehydration | DMF/SOCl₂, 0–5°C, 2 hours | ~70% | |
| Propargylation | NaH/DMF, room temperature, 12 hours | ~85% |
Q. How is the compound characterized post-synthesis?
Characterization combines spectroscopic and crystallographic methods:
Q. What purification techniques are recommended for this compound?
Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for removing impurities. Column chromatography with silica gel and ethyl acetate/hexane gradients is also used for derivatives .
Q. What safety protocols should be followed during handling?
- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.
- Store under inert gas (argon/nitrogen) at –20°C to prevent degradation .
- Employ spark-free equipment and anti-static measures due to potential flammability .
Advanced Research Questions
Q. How can computational methods predict electronic properties of this compound?
Density Functional Theory (DFT) with the Colle-Salvetti correlation-energy functional models electron density and local kinetic energy, enabling prediction of reactivity sites and HOMO-LUMO gaps. Basis sets like 6-31G* are recommended for accuracy .
| Parameter | Value (DFT) | Application |
|---|---|---|
| HOMO-LUMO gap | ~4.2 eV | Reactivity prediction |
| Electron density mapping | – | Active site identification |
Q. How do substituent modifications influence biological activity?
Introducing electron-withdrawing/donating groups at the indazole core alters π-stacking and hydrogen-bonding interactions. For example, adding pyridine fragments (as in 1H-pyrrolo[2,3-b]pyridines) enhances binding to enzymatic targets . SAR studies should include:
- In vitro assays : Measure IC₅₀ against target enzymes.
- Crystallographic analysis : Resolve ligand-protein interactions .
Q. What challenges arise in crystallizing this compound?
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, especially with high-resolution data .
- Disorder : Optimize slow evaporation in dichloromethane/hexane mixtures to improve crystal quality .
Q. How can reaction conditions be optimized for scalable synthesis?
- Catalyst screening : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) improve yields in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance nitrile stability .
Q. What strategies assess environmental and metabolic stability?
- LogP measurements : Determine lipophilicity using HPLC (C18 columns).
- CYP450 inhibition assays : Monitor metabolite formation via LC-MS to evaluate metabolic pathways .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
